molecular formula C10H10ClNO B3191874 Benzamide, 4-chloro-N-2-propenyl- CAS No. 5866-99-9

Benzamide, 4-chloro-N-2-propenyl-

Cat. No. B3191874
CAS RN: 5866-99-9
M. Wt: 195.64 g/mol
InChI Key: HRELSTHYEFXOCT-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-2-propenyl-, also known as 4-chloro-N-prop-2-enylbenzamide, is a chemical compound with the molecular formula C10H10ClNO . It is a derivative of benzamide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of Benzamide, 4-chloro-N-2-propenyl- consists of a benzene ring attached to a carboxamide group and a propenyl group . The exact 3D structure might be available in specialized chemical databases or scientific literature .


Chemical Reactions Analysis

While specific chemical reactions involving Benzamide, 4-chloro-N-2-propenyl- are not available in the current resources, it’s worth noting that benzamide derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Benzamide, 4-chloro-N-2-propenyl- has a molecular weight of 195.65 . Like most amides, it is expected to have high boiling and melting points due to the polar nature of the amide group and hydrogen bonding .

properties

IUPAC Name

4-chloro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRELSTHYEFXOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400231
Record name Benzamide, 4-chloro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5866-99-9
Record name 4-Chloro-N-2-propen-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5866-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-chloro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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